molecular formula C15H15N3O2S B5856012 3,5,6-trimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide

3,5,6-trimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide

Cat. No. B5856012
M. Wt: 301.4 g/mol
InChI Key: GAJUFZUOPHUIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,6-trimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide is a chemical compound that has been synthesized in recent years. The compound has gained attention due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3,5,6-trimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide is not fully understood. It is believed to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. The compound can also inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3,5,6-trimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory and anti-tumor effects. The compound can inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. The compound has also been shown to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5,6-trimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide in lab experiments include its high purity and yield, its anti-inflammatory and anti-tumor properties, and its potential as a tool in the study of inflammation and cancer. The limitations of using the compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 3,5,6-trimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide. One direction is to further investigate the mechanism of action of the compound and its potential as a therapeutic agent for inflammation and cancer. Another direction is to explore the potential of the compound in other areas of research, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of new synthesis methods for the compound could lead to improved yields and purity.

Synthesis Methods

The synthesis of 3,5,6-trimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide involves the reaction of 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-methyl-1,3,4-thiadiazol-2-amine to form the desired compound. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

3,5,6-trimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide has potential applications in scientific research. The compound has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor activity and can induce apoptosis in cancer cells. The compound can be used as a tool in the study of inflammation and cancer.

properties

IUPAC Name

3,5,6-trimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-7-5-11-9(3)13(20-12(11)6-8(7)2)14(19)16-15-18-17-10(4)21-15/h5-6H,1-4H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJUFZUOPHUIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,6-trimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide

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